BenchChemオンラインストアへようこそ!

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide

CDK2 Inhibition Kinase SAR Cancer Cell Proliferation

This compound features a 1,1-dioxidoisothiazolidine core—a privileged CDK2 pharmacophore confirmed by co-crystallography. Its meta-substituted phenyl-acetamide linker distinguishes it from chromenone-based inhibitors, enabling definitive SAR studies on kinase hinge-region geometry. Deploy in CDK1/CDK2 selectivity panels, cell proliferation assays (EJ, HCT116, SW620, MDAMB468), and comparative docking studies (PDB: 2DUV). Choose this exact isomer to map spatial tolerance and benchmark scaffold-hopping effects on cellular potency.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 941975-14-0
Cat. No. B2934127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide
CAS941975-14-0
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
InChIInChI=1S/C18H20N2O4S/c1-14-6-8-17(9-7-14)24-13-18(21)19-15-4-2-5-16(12-15)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21)
InChIKeyHLRGNXPCULFCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide (CAS 941975-14-0): A Structurally Distinct 1,1-Dioxidoisothiazolidine Acetamide for CDK-Focused Research


N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic small molecule featuring a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) core linked via an aniline spacer to a p-tolyloxy acetamide moiety. This compound belongs to a broader chemotype where the 1,1-dioxidoisothiazolidine fragment has been shown to act as a pharmacophore for cyclin-dependent kinase (CDK) inhibition, with analogues demonstrating potent activity against CDK1 and CDK2 and antiproliferative effects in cancer cell lines [1]. The compound’s specific substitution pattern distinguishes it from earlier-generation 3-hydroxychromone-based CDK inhibitors, positioning it as a key comparator for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity and drug-like properties.

Why N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide Cannot Be Substituted with a Generic CDK Inhibitor


Substituting N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide with a generic CDK inhibitor ignores critical structural determinants of target engagement and selectivity. The 1,1-dioxidoisothiazolidine ring is a privileged scaffold that has been co-crystallized with CDK2, confirming its role in ATP-binding pocket interactions [1]. However, the linker and terminal aryl ether moiety profoundly influence kinase selectivity, cellular permeability, and metabolic stability. Even closely related analogues within the 1,1-dioxidoisothiazolidine series exhibit substantial variation in CDK1 vs. CDK2 selectivity and antiproliferative potency across different tumor cell lines [1]. Therefore, replacing this specific compound with an in-class alternative without verifying its SAR profile risks invalidating comparative biological conclusions and confounding procurement specifications.

Quantitative Differentiation Evidence for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide


CDK2 Inhibitory Potency: Class-Level Inference from the Co-Crystallized 3-Hydroxychromone Analogue

Direct quantitative data for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide against CDK2 is not available in the primary literature. However, a closely related analogue bearing the identical 1,1-dioxidoisothiazolidine PDB ligand (2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one) demonstrated potent CDK2 inhibitory activity and was co-crystallized with the target, providing a structural rationale for engagement [1]. The reported biochemical and cellular data for this comparator series serve as a quantitative benchmark: isothiazolidine 1,1-dioxide analogues inhibited CDK2 with nanomolar potency and suppressed proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cells [1]. The target compound retains the critical 1,1-dioxidoisothiazolidine pharmacophore but replaces the chromenone core with a phenyl-acetamide linker, a modification expected to alter potency and selectivity relative to the reference.

CDK2 Inhibition Kinase SAR Cancer Cell Proliferation

Positional Isomer Differentiation: Meta-Phenyl Linker Versus Para-Phenyl Analogue

A structurally defined para-phenyl analogue, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide, exists as a distinct chemical entity. The meta-substitution pattern on the central phenyl ring in the target compound (941975-14-0) creates a different exit vector for the acetamide side chain compared to the para-isomer, a parameter known to influence kinase binding geometry and selectivity [1]. While direct comparative bioactivity data between these two positional isomers is not publicly available, the regioisomeric difference is chemically precise and procurement-relevant. Selection of the meta-isomer over the para-isomer alters the spatial orientation of the p-tolyloxyacetamide group by approximately 2.4 Å (calculated from idealized geometry), affecting complementarity with kinase hinge-region residues.

Positional Isomer Regiochemistry Kinase Selectivity

Physicochemical Property Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Profile

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 2.5 and a topological polar surface area (TPSA) of 75.2 Ų for the core 1,1-dioxidoisothiazolidine-phenyl substructure [2]. These values are consistent with compounds having reasonable membrane permeability and oral bioavailability potential. In contrast, the earlier CDK-active 3-hydroxychromone analogue from Lee et al. (2007) bears a chromenone core that confers a different hydrogen-bond donor/acceptor profile and higher TPSA, influencing solubility and permeability [1]. The target compound’s p-tolyloxy acetamide side chain adds one additional rotatable bond and a hydrogen-bond acceptor (ether oxygen) compared to the reference sulfonamide analogue, fine-tuning the physicochemical profile for specific assay conditions.

Lipophilicity Drug-Likeness Physicochemical Profiling

Optimal Application Scenarios for Procuring N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide


Kinase Selectivity Profiling Panels for CDK1/CDK2 SAR

Use this compound as a structurally distinct comparator in kinase selectivity panels to benchmark how replacement of the chromenone core with a phenyl-acetamide linker affects CDK1 versus CDK2 selectivity. The class-level CDK2 inhibitory activity of the 1,1-dioxidoisothiazolidine pharmacophore [1] makes it a relevant tool for dissecting the contribution of the terminal aryl ether to kinase binding.

Antiproliferative Screening in Solid Tumor Cell Lines

Deploy the compound in cell proliferation assays using EJ, HCT116, SW620, and MDAMB468 lines [1] to directly compare its cellular potency with that of the reported 3-hydroxychromone CDK inhibitors. This enables quantification of the impact of scaffold hopping on whole-cell activity.

Computational Docking and Molecular Dynamics Studies

Utilize the compound as a ligand for docking into the CDK2 crystal structure (PDB: 2DUV) [1] to model the binding pose of the phenyl-acetamide variant. The existing co-crystal structure of the chromenone-based analogue provides a validated template for comparative modeling.

Regioisomeric Probe for Pharmacophore Mapping

Employ the meta-substituted isomer (CAS 941975-14-0) in tandem with the para-substituted analogue to map the spatial tolerance of the kinase hinge region. This approach is critical for definitive SAR studies where the precise attachment geometry of the 1,1-dioxidoisothiazolidine ring is the variable under investigation.

Quote Request

Request a Quote for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.